
2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is known to have a high affinity and selectivity for certain receptors .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one study describes the synthesis of a similar compound by conjugating a chloroacetylated derivative with a trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzamide moiety linked to a piperazine ring via an ethyl chain. The piperazine ring is further substituted with a methoxyphenyl group .Aplicaciones Científicas De Investigación
Selective Serotonin 4 Receptor Agonists
Research has identified benzamide derivatives, including structures similar to "2-chloro-N-(2-[(4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl]ethyl)benzamide", as potential selective serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with reduced side effects due to limited 5-HT3- and dopamine D2 receptor-binding affinity. Such derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting potential for treating gastrointestinal disorders (Sonda et al., 2004).
Dopamine D3 Receptor Ligands
Another application is in the modification of benzamide derivatives to identify structural features leading to dopamine D3 receptor affinity. This has resulted in compounds displaying moderate D3 affinity, with implications for the development of therapeutic agents targeting dopamine-related disorders. Adjustments to the aromatic ring linked to the N-1 piperazine ring have been particularly significant in this research, highlighting the importance of structural nuances in drug design (Leopoldo et al., 2002).
Analytical Derivatization in Liquid Chromatography
Additionally, derivatives have been utilized in analytical chemistry, specifically in the development of new sulfonate reagents for analytical derivatization in liquid chromatography. These reagents, which include a substituted piperazine moiety, allow for sensitive detection of analytes post-derivatization. The capability to remove the reagent after derivatization by acid treatment enhances the versatility and applicability of such compounds in analytical methodologies (Wu et al., 1997).
Mecanismo De Acción
Target of Action
The primary target of the compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 22 mg/ml , which may influence its bioavailability.
Propiedades
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKERIDLXZBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

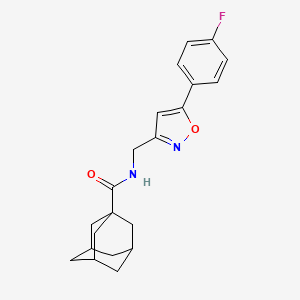
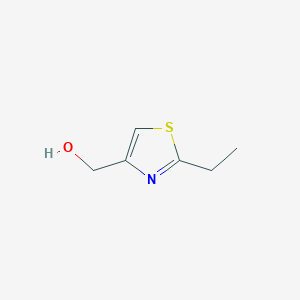

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859301.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859302.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)
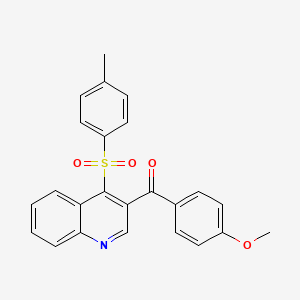
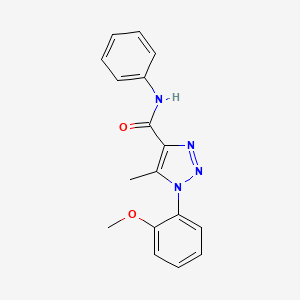

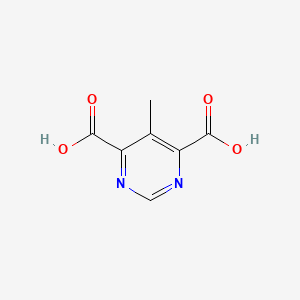
![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)